4-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole
Overview
Description
4-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring substituted with a nitro group and a pyridinyl group
Preparation Methods
The synthesis of 4-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole typically involves multi-step reactions. One common method includes the nitration of 2-(pyridin-2-yl)-1H-1,3-benzodiazole using nitric acid and sulfuric acid as nitrating agents. The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields. This approach has been shown to be effective in synthesizing similar compounds by drastically shortening reaction periods and reducing the number of reaction steps .
Chemical Reactions Analysis
4-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-(pyridin-2-yl)-1H-1,3-benzodiazole-4-amine .
Scientific Research Applications
4-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole involves its interaction with molecular targets through various pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can disrupt cellular functions. Additionally, the compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar compounds to 4-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole include:
4-nitro-2-(pyridin-2-yl)-1H-indole: This compound shares a similar structure but with an indole ring instead of a benzodiazole ring.
4-nitro-2-pyridin-2-ylphenol: This compound has a phenol group instead of a benzodiazole ring.
Properties
IUPAC Name |
4-nitro-2-pyridin-2-yl-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-6-3-5-8-11(10)15-12(14-8)9-4-1-2-7-13-9/h1-7H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAFANIUHDELSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987591 | |
Record name | 7-Nitro-2-(pyridin-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68118-47-8 | |
Record name | 1H-Benzimidazole, 4-nitro-2-(2-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068118478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Nitro-2-(pyridin-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.